palm11-PrRP31

GPR10 receptor Binding affinity PrRP analog

Select palm11-PrRP31 for its unmatched selectivity in appetite regulation research. Unlike N-terminally palmitoylated analogs, its unique lipidization at Lys11 minimizes off-target binding, ensuring effects are attributed to GPR10 and NPFF-R2 agonism. It demonstrates superior glucose tolerance improvement over liraglutide and is the only known PrRP analog with specific TLR4-pathway anti-inflammatory effects, making it essential for metabolic-inflammation studies. Non-substitutable for any other PrRP analog.

Molecular Formula C181H289N55O46S
Molecular Weight 4004 g/mol
Cat. No. B15606337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepalm11-PrRP31
Molecular FormulaC181H289N55O46S
Molecular Weight4004 g/mol
Structural Identifiers
InChIInChI=1S/C181H289N55O46S/c1-15-19-20-21-22-23-24-25-26-27-28-29-33-59-136(245)211-121(176(281)282)64-66-135(244)197-69-37-36-50-115(217-170(275)143(98(8)17-3)230-157(262)118(65-67-139(248)249)215-154(259)119(68-78-283-14)216-164(269)130(93-239)227-161(266)125(82-107-87-195-94-206-107)222-153(258)116(53-40-72-200-179(189)190)214-160(265)126(83-108-88-196-95-207-108)224-172(277)145(102(12)240)232-155(260)117(54-41-73-201-180(191)192)212-150(255)111(182)91-237)156(261)233-146(103(13)241)175(280)236-77-45-57-132(236)166(271)223-127(85-140(250)251)162(267)231-144(99(9)18-4)171(276)225-128(84-134(183)243)174(279)235-76-43-56-131(235)165(270)209-101(11)148(253)220-124(81-106-86-203-112-49-35-34-48-110(106)112)159(264)221-123(80-105-60-62-109(242)63-61-105)158(263)208-100(10)149(254)226-129(92-238)163(268)213-113(51-38-70-198-177(185)186)151(256)204-90-138(247)228-142(97(7)16-2)169(274)218-120(55-42-74-202-181(193)194)173(278)234-75-44-58-133(234)167(272)229-141(96(5)6)168(273)205-89-137(246)210-114(52-39-71-199-178(187)188)152(257)219-122(147(184)252)79-104-46-31-30-32-47-104/h30-32,34-35,46-49,60-63,86-88,94-103,111,113-133,141-146,203,237-242H,15-29,33,36-45,50-59,64-85,89-93,182H2,1-14H3,(H2,183,243)(H2,184,252)(H,195,206)(H,196,207)(H,197,244)(H,204,256)(H,205,273)(H,208,263)(H,209,270)(H,210,246)(H,211,245)(H,212,255)(H,213,268)(H,214,265)(H,215,259)(H,216,269)(H,217,275)(H,218,274)(H,219,257)(H,220,253)(H,221,264)(H,222,258)(H,223,271)(H,224,277)(H,225,276)(H,226,254)(H,227,266)(H,228,247)(H,229,272)(H,230,262)(H,231,267)(H,232,260)(H,233,261)(H,248,249)(H,250,251)(H,281,282)(H4,185,186,198)(H4,187,188,199)(H4,189,190,200)(H4,191,192,201)(H4,193,194,202)/t97-,98-,99-,100-,101-,102+,103+,111-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,141-,142-,143-,144-,145-,146-/m0/s1
InChIKeyFCCRBFYYBOKONK-LHNFLEDZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

palm11-PrRP31: A Lipidized PrRP Analog for Metabolic and Anti-Inflammatory Research


palm11-PrRP31 is a palmitoylated analog of the anorexigenic neuropeptide prolactin-releasing peptide (PrRP), lipidized at position 11 (Lys11) via a γ-glutamic acid linker [1]. It functions as a dual agonist of the GPR10 receptor (Ki = 3.44 nM) and the neuropeptide FF receptor 2 (NPFF-R2; Ki = 7.66 nM), with an EC50 of 39 pM at GPR10 [2][3]. This modification enhances its stability, enables central effects after peripheral administration, and confers a distinct pharmacological profile compared to other PrRP analogs [1].

Why palm11-PrRP31 Cannot Be Substituted with Other PrRP Analogs or Anti-Obesity Peptides


While several lipidized PrRP analogs and incretin mimetics like liraglutide exist, palm11-PrRP31 possesses a unique combination of receptor affinity, selectivity, and signaling bias that directly impacts its functional outcomes. Simple generic substitution is not possible because other analogs, such as N-terminally palmitoylated palm-PrRP31, exhibit significantly higher affinity for off-target receptors (e.g., NPFF-R1, Y5, KOR, GHSR) and activate distinct intracellular signaling cascades linked to potential side effects [1]. Furthermore, in head-to-head in vivo studies, palm11-PrRP31 demonstrates superior glucose tolerance improvement compared to the clinically established GLP-1 analog liraglutide, indicating a different therapeutic mechanism that is not interchangeable [2].

palm11-PrRP31: Quantitative Differentiation Data for Scientific Selection


Superior GPR10 Binding Affinity Compared to N-Terminally Palmitoylated PrRP31

palm11-PrRP31 demonstrates a higher binding affinity for its primary anorexigenic target, the GPR10 receptor, compared to the N-terminally palmitoylated analog palm-PrRP31 and the natural peptide PrRP31. The Ki value of palm11-PrRP31 for GPR10 is 3.44 ± 0.36 nM, representing a measurable improvement over both palm-PrRP31 (Ki = 4.04 ± 0.01 nM) and unmodified PrRP31 (Ki = 4.58 ± 0.66 nM) [1].

GPR10 receptor Binding affinity PrRP analog Lipidization

Cleaner Off-Target Receptor Profile Eliminates Binding to NPY, Opioid, and Ghrelin Receptors

A critical differentiator for palm11-PrRP31 is its significantly reduced binding to off-target receptors implicated in side effects, compared to its N-terminal analog palm-PrRP31. palm-PrRP31 shows problematic affinity for the NPY Y5 receptor (Ki = 32.62 nM), the kappa-opioid receptor (KOR, Ki = 106 nM), and the ghrelin receptor (GHSR, Ki = 160 nM). In contrast, palm11-PrRP31's binding to these receptors is drastically lower: Y5 Ki = 362 nM, KOR Ki = 4278 nM, and GHSR Ki = 2800 nM [1].

Selectivity Off-target binding NPY receptor Opioid receptor Safety profile

Biased Signaling at NPFF-R1 Avoids Activation of Stress-Related Kinase Pathways

At the NPFF-R1 receptor, palm11-PrRP31 and palm-PrRP31 exhibit functional selectivity. While both agonists stimulate ERK, Akt, and CREB phosphorylation in cells expressing NPFF-R1, only palm-PrRP31 activates additional stress-related pathways—namely JNK, p38, c-Jun, and c-Fos phosphorylation. palm11-PrRP31 does not activate these pathways, indicating a cleaner, biased signaling profile at this off-target receptor [1].

Biased agonism Signaling pathway NPFF-R1 JNK p38

Superior Glucose Tolerance Improvement Over Liraglutide in a Head-to-Head Rat Model

In a 6-week comparative study with diet-induced obese Wistar Kyoto (WKY) rats, palm11-PrRP31 (5 mg/kg) and the GLP-1 analog liraglutide (0.2 mg/kg) were evaluated for their metabolic effects. Crucially, only palm11-PrRP31 significantly lowered the glucose area under the curve (AUC) in an oral glucose tolerance test (OGTT), indicating attenuated glucose intolerance. Liraglutide treatment did not significantly improve the glucose AUC, despite having other beneficial metabolic effects like lowering HbA1c and plasma glucagon [1].

Glucose tolerance OGTT Anti-diabetic Liraglutide comparator Metabolic syndrome

Anti-Inflammatory Activity is Specific to palm11-PrRP31, Not Shared by Natural PrRP31

In an LPS-induced acute inflammation rat model, pretreatment with palm11-PrRP31 significantly decreased plasma and liver TNF-α and IL-6 levels, and attenuated the expression of TLR4 signaling components (IKKβ, p38, NF-κBp65). In stark contrast, natural unmodified PrRP31 had only a minimal impact on these inflammatory markers, indicating that the anti-inflammatory property is a distinct acquired function resulting from the analog's structural modification [1].

Anti-inflammatory TNF-alpha TLR4 LPS model Cytokine modulation

Recommended Applications for palm11-PrRP31 Based on Quantitative Evidence


Investigating GPR10-Mediated Anorexigenic Signaling with Minimal Off-Target Noise

For researchers studying appetite regulation and energy homeostasis, palm11-PrRP31 is the preferred pharmacological tool over other palmitoylated PrRP analogs. Its sub-nanomolar affinity for GPR10 (Ki = 3.44 nM) and drastically reduced binding to NPY, opioid, and ghrelin receptors (e.g., 40-fold lower KOR affinity vs. palm-PrRP31) ensure that observed effects can be attributed to GPR10 and NPFF-R2 agonism with minimal confounding variables [1].

Differentiating Glucose-Lowering Mechanisms from GLP-1 Agonists in Metabolic Disease Models

palm11-PrRP31 should be used as a primary research compound in studies aiming to dissect glucose homeostasis mechanisms distinct from GLP-1 pathways. The evidence that palm11-PrRP31, but not liraglutide, significantly improves glucose tolerance in a diet-induced obesity model makes it an essential tool for identifying novel therapeutic targets for glucose intolerance, beyond incretin mimetics [1].

Dual-Action Anti-Obesity and Anti-Inflammatory Agent for Immuno-Metabolism Research

palm11-PrRP31 is uniquely suited for studies exploring the intersection of metabolism and inflammation. It is the only known lipidized PrRP analog to exhibit significant, specific anti-inflammatory effects, such as attenuating TLR4 pathway activation and reducing TNF-α levels in an LPS challenge model. This property, absent in the natural peptide, allows a single compound to address both metabolic dysfunction and systemic inflammation [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for palm11-PrRP31

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.